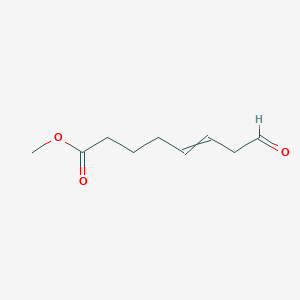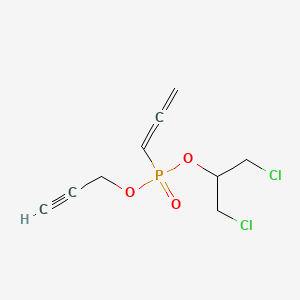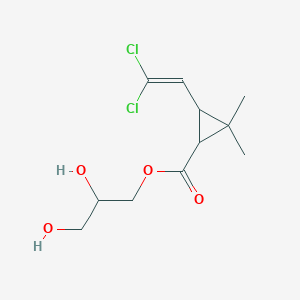
CID 71407415
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 71407415” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
The preparation of CID 71407415 involves specific synthetic routes and reaction conditions. The methods typically include the use of commercially available reagents and solvents to produce the compound in high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
CID 71407415 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
CID 71407415 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it may be used in studies related to cellular processes and molecular interactions. In medicine, it could be investigated for its potential therapeutic effects. In industry, it may be utilized in the production of specialized materials or chemicals .
Wirkmechanismus
The mechanism of action of CID 71407415 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological effects, depending on the specific pathways involved .
Vergleich Mit ähnlichen Verbindungen
CID 71407415 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or properties. The comparison can help identify the distinct features of this compound and its potential advantages in specific applications .
Conclusion
This compound is a compound with significant scientific interest due to its unique properties and wide range of applications. Its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds provide a comprehensive understanding of its potential and importance in various fields.
Eigenschaften
Molekularformel |
Pt3Sn2 |
|---|---|
Molekulargewicht |
822.7 g/mol |
InChI |
InChI=1S/3Pt.2Sn |
InChI-Schlüssel |
QQWBKUHISQWNBB-UHFFFAOYSA-N |
Kanonische SMILES |
[Sn].[Sn].[Pt].[Pt].[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[Bis(methylsulfanyl)methylidene]octan-2-one](/img/structure/B14411497.png)
![1,3-Bis[(oxiran-2-yl)methyl]pteridine-2,4(1H,3H)-dione](/img/structure/B14411499.png)
![N,N-Diethyl-2-{[4-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine](/img/structure/B14411511.png)
![N,N'-[1,3,4-Thiadiazole-2,5-diyldi(2,1-phenylene)]dianiline](/img/structure/B14411518.png)
![Methyl 2-amino-5,6,7,8-tetrahydro-4H-thieno[2,3-C]azepine-3-carboxylate hydrochloride](/img/structure/B14411529.png)




![Methyl [4-(2-bromopropanoyl)phenyl]acetate](/img/structure/B14411558.png)
